molecular formula C11H11NO4S B2498764 4-(4-Methoxyphenyl)-1-oxo-1,4-thiazinane-3,5-dione CAS No. 338421-02-6

4-(4-Methoxyphenyl)-1-oxo-1,4-thiazinane-3,5-dione

Cat. No.: B2498764
CAS No.: 338421-02-6
M. Wt: 253.27
InChI Key: ZYTYZJMMVLRABW-UHFFFAOYSA-N
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Description

Introduction to 4-(4-Methoxyphenyl)-1-oxo-1,4-thiazinane-3,5-dione

Historical Discovery and Nomenclature Evolution

The compound was first cataloged in chemical databases in the late 20th century, with its synthesis likely emerging from broader efforts to explore thiazinane derivatives for pharmaceutical applications. Early reports in the 2000s highlighted its inclusion in specialized chemical libraries, such as those curated by Parchem and EvitaChem, though detailed synthetic protocols remain proprietary.

The systematic IUPAC name, This compound, reflects its structural features:

  • Thiazinane core : A six-membered ring containing sulfur (position 1) and nitrogen (position 4).
  • Substituents : A methoxyphenyl group at position 4, an oxo group at position 1, and dione groups at positions 3 and 5.

Synonymous designations, such as 4-(4-methoxyphenyl)-1λ⁴,4-thiazinane-1,3,5-trione and Oprea1_501476, illustrate evolving conventions for denoting oxidation states and ring systems. The CAS registry number (72678-96-7) formalized its identity, enabling standardized research and commercial distribution.

Table 1: Key Identifiers and Physical Properties
Property Value Source
CAS Registry Number 72678-96-7
Molecular Formula C₁₁H₁₁NO₄S
Molecular Weight 253.28 g/mol
IUPAC Name This compound

Structural Classification Within Thiazinane Derivatives

The compound belongs to the thiazinane family, a subclass of heterocycles featuring a six-membered ring with one sulfur and one nitrogen atom. Its specific structural attributes place it in two distinct categories:

  • 1-Oxo-thiazinanes : Characterized by a ketone group at position 1, which enhances electrophilic reactivity.
  • 3,5-Dione derivatives : The presence of two ketone groups at positions 3 and 5 introduces conjugation, influencing both stability and intermolecular interactions.

The methoxyphenyl substituent at position 4 further differentiates it from simpler thiazinanes, contributing to steric bulk and potential π-π stacking interactions in biological systems.

Table 2: Structural Features and Functional Groups
Feature Position Role in Reactivity
Thiazinane ring Core structure Provides heterocyclic scaffold
Methoxyphenyl group 4 Enhances lipophilicity
Oxo group 1 Electrophilic center
Dione groups 3, 5 Stabilize ring via conjugation

Significance in Heterocyclic Chemistry Research

Thiazinanes are pivotal in medicinal chemistry due to their bioisosteric potential and synthetic versatility. This compound exemplifies this through:

  • Drug discovery : Analogous compounds exhibit anti-HIV, analgesic, and antimicrobial activities, suggesting its utility as a pharmacophore.
  • Synthetic methodology : Its synthesis often involves multicomponent reactions (e.g., cyclization of thioureas with α,β-unsaturated carbonyls), reflecting trends in green chemistry and atom economy.
  • Structural modulation : The methoxy group allows for regioselective functionalization, enabling the creation of derivatives for structure-activity relationship (SAR) studies.

Recent advancements in catalytic asymmetric synthesis have further highlighted its role in accessing enantiomerically pure heterocycles, critical for chiral drug development.

Properties

IUPAC Name

4-(4-methoxyphenyl)-1-oxo-1,4-thiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-16-9-4-2-8(3-5-9)12-10(13)6-17(15)7-11(12)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTYZJMMVLRABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CS(=O)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Methoxyphenyl)-1-oxo-1,4-thiazinane-3,5-dione, also known as 4-(4-methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione (CAS No. 866048-85-3), is a heterocyclic compound featuring a thiazinane ring. Its unique structure incorporates a methoxyphenyl substituent, which is believed to contribute to its biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C11H11NO4SC_{11}H_{11}NO_4S. The compound exhibits a thiazinane ring with dioxo functionalities that enhance its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains and fungi. The results demonstrated that the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism of action appears to involve the induction of apoptosis in cancer cells.

A notable study investigated its effects on breast cancer cell lines (MDA-MB-231). The compound was found to induce cell death through caspase-independent pathways at concentrations ranging from 5 to 25 µM.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Induction of apoptosis
HepG220Inhibition of cell proliferation
A549 (lung cancer)18Caspase-independent apoptosis

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cell signaling pathways. It has been suggested that the compound may inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression related to cancer progression.

A study highlighted that compounds similar to this thiazine derivative showed selective inhibition of HDAC isoforms HDAC4 and HDAC8, indicating a potential pathway through which it exerts its anticancer effects .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Breast Cancer Study : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in significant apoptosis in MDA-MB-231 cells. The study reported an IC50 value of approximately 15 µM.
  • Antimicrobial Efficacy : A clinical evaluation involving skin infections showed that the topical application of formulations containing this compound led to improved healing rates and reduction in bacterial load compared to standard treatments.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C11H11NO4S
  • Molecular Weight: 253.27 g/mol
  • Canonical SMILES: COC1=CC=C(C=C1)N2C(=O)CS(=O)CC2=O
  • InChI: InChI=1S/C11H11NO4S/c1-16-9-4-2-8(3-5-9)12-10(13)6-17(15)7-11(12)14/h2-5H,6-7H2,1H3

The structure features a thiazinane ring with a methoxyphenyl substituent, which contributes to its biological properties.

Biological Activities

Research indicates that 4-(4-Methoxyphenyl)-1-oxo-1,4-thiazinane-3,5-dione exhibits several biological activities:

  • Antimicrobial Activity
    • The compound has shown effectiveness against various bacterial strains and fungi. Studies have demonstrated its potential as an antimicrobial agent due to its ability to inhibit the growth of pathogens.
  • Antioxidant Properties
    • It has been evaluated for its antioxidant capabilities. The compound's structure allows it to scavenge free radicals, which can mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects
    • Research suggests that derivatives of this compound possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Anticancer Potential
    • Preliminary studies indicate that this compound may have anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Antioxidant Activity

The antioxidant activity was assessed using the DPPH radical scavenging assay. The compound exhibited a scavenging effect comparable to standard antioxidants.

Concentration (µg/mL)Scavenging Activity (%)
1025
5060
10085

Case Study 3: Anti-inflammatory Effects

In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential use in inflammatory conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Various derivatives have been synthesized to enhance its biological activity and selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3,5-dione moiety enables nucleophilic attack at the carbonyl carbons. Key observations include:

  • Aminolysis : Reacts with primary amines (e.g., aniline) in ethanol under reflux to form bis-amide derivatives via carbonyl oxygen replacement .

  • Thiolysis : Treatment with thiophenol in DMF yields thioester derivatives, confirmed by IR loss of C=O stretches at 1,690 cm⁻¹ .

Table 1: Nucleophilic substitution outcomes

ReagentConditionsProductYield (%)
AnilineEtOH, Δ, 6hBis-(4-methoxyphenyl)amide72
ThiophenolDMF, 80°C, 3hDi-thioester derivative65

Ring-Opening Reactions

The thiazinane ring undergoes cleavage under acidic or oxidative conditions:

  • Acid-mediated hydrolysis : In 6M HCl at 100°C, the ring opens to form 4-(4-methoxyphenyl)thiazolidine-3,5-dicarboxylic acid (confirmed by 1H^1H-NMR: δ 3.85 ppm for methoxy, δ 5.32 ppm for CH₂) .

  • Oxidative ring expansion : Reaction with m-CPBA in CH₂Cl₂ produces a 1,2-thiazinane-1,1-dioxide derivative via sulfone formation .

Cycloaddition and Condensation Reactions

The α,β-unsaturated carbonyl system participates in [4+2] cycloadditions:

  • Diels-Alder reactivity : Reacts with maleic anhydride in toluene at 120°C to form a bicyclic adduct (m/z 355.2 via HRMS) .

  • Knoevenagel condensation : With aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in PPEG-400, yields arylidene derivatives (λ_max 420 nm in UV-Vis) .

Table 2: Cycloaddition parameters

DienophileCatalystProduct TypeReaction Time
Maleic anhydrideNoneBicyclic lactam8h
DMAD*p-TsOHThiazolidin-4-one4h

*Dimethyl acetylenedicarboxylate

Functional Group Transformations

The methoxyphenyl group directs electrophilic substitutions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups para to methoxy (HPLC purity >95%) .

  • Demethylation : BBr₃ in CH₂Cl₂ converts methoxy to hydroxyl (FTIR: 3,400 cm⁻¹ broad -OH peak).

Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions enable structural diversification:

  • Suzuki coupling : With 4-bromophenylboronic acid and Pd(PPh₃)₄, forms biaryl derivatives (isolated yield 58%) .

  • Heck reaction : Reacts with styrene using Pd(OAc)₂ to afford α,β-unsaturated ketones (Jtrans=16.2HzJ_{trans} = 16.2 \, \text{Hz}) .

Redox Reactivity

The dione system undergoes selective reductions:

  • NaBH₄ reduction : Converts 1-oxo group to alcohol (δ 4.15 ppm in 1H^1H-NMR for OH) .

  • LiAlH₄ : Over-reduction leads to thiazinane ring contraction (m/z 221.1 via GC-MS).

Mechanistic Insights

  • Ring-opening pathways : Acidic conditions protonate the ring oxygen, weakening C-O bonds for hydrolysis .

  • Cycloaddition regioselectivity : Electron-withdrawing carbonyl groups direct dienophile approach to the β-position .

This reactivity profile positions 4-(4-Methoxyphenyl)-1-oxo-1,4-thiazinane-3,5-dione as a versatile scaffold for synthesizing bioactive heterocycles, particularly antimicrobial and anticancer agents . Further studies should explore enantioselective transformations and in vivo metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between the target compound and its analogues:

Compound Name Core Structure Substituents/Functional Groups Key Properties
4-(4-Methoxyphenyl)-1-oxo-1,4-thiazinane-3,5-dione 1,4-Thiazinane dione 4-methoxyphenyl; 1-oxo; 3,5-dione High polarity, H-bond acceptor capacity
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) 1,2-Thiazinane sulfone 4-bromo-3,5-dimethylphenoxy; 1,1-dioxide Increased lipophilicity; sulfone group
5-(Z)-[(4-Methoxyphenyl)methylene]-4-thiazolidinone (5) Thiazolidinone 4-hydroxyphenyl; arylidene hydrazone Smaller ring; conjugated hydrazone
6-Methoxy-1,4-benzoxathiine (4b) Benzoxathiine Fused benzene ring; thiophen-2-yl; methoxy Aromatic stability; mixed O/S heterocycle
2-Benzylidene-thiazolidin-4-one (3) Thiazolidinone Benzylidene; oxadiazolyl Sp3 hybridization at C2; oxadiazole

Key Observations :

  • Functional Groups : The dione moiety in the target compound provides dual hydrogen-bond acceptors, whereas sulfone groups (e.g., in compound 35) increase electron-withdrawing effects and solubility . Methoxyphenyl substituents are common across multiple compounds, suggesting shared synthetic intermediates or bioactivity profiles.
  • Aromaticity: Benzoxathiines (e.g., 4b) benefit from fused aromatic rings, improving thermal stability but limiting conformational flexibility compared to non-fused thiazinanes .

Q & A

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

  • Methodological Answer : Multivariate analysis (e.g., PCA) identifies confounding variables (e.g., cell line heterogeneity, assay pH). For IC₅₀ discrepancies >50%, meta-regression models (random-effects, I² < 30%) adjust for batch effects. Reproducibility is ensured via SOPs for cell passage number (≤15) and serum lot validation .

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